4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione is a synthetic organic compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol . This compound is characterized by the presence of a thiomorpholine ring, an aminomethyl group, and a phenoxyethyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(aminomethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Thiomorpholine Ring Formation: The phenoxyethyl intermediate is then reacted with a thiomorpholine precursor under suitable conditions to form the thiomorpholine ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the dione to a diol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.
Scientific Research Applications
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiomorpholine ring can provide structural stability and facilitate binding.
Comparison with Similar Compounds
Similar Compounds
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dioxide: Similar structure but with an additional oxygen atom.
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-sulfone: Contains a sulfone group instead of a dione.
Uniqueness
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethoxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c14-11-12-2-1-3-13(10-12)18-7-4-15-5-8-19(16,17)9-6-15/h1-3,10H,4-9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSYKXYNCBXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCOC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.